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molecular formula C24H22N6 B1260276 Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- CAS No. 874657-90-6

Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-

Cat. No. B1260276
M. Wt: 394.5 g/mol
InChI Key: YUGRWLHLWREHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09408845B2

Procedure details

A mixture of 3-chloro-4,6-diphenylpyridazine (267 mg, 1.0 mmol), 1-(2-pyrimidyl)piperazine (656 mg, 4.0 mmol) 3 ml of 1-BuOH was heated with stirring at 130° C. for 3 days. The solvent was removed by evaporation in vacuo the residue was treated with water to give a suspension. The solid was then filtered off, washed with water, dried over filter funnel in vacuo to give light pink solid. (320 mg, 0.81=01, yield 81.1%). ESI-MS: m/z 395.5 (M+H+), HRMS calcd 395.1979. Found 395.1973; 1H NMR (CDCl3): d 8.329 (d, 2H), 8.101 (d, J=7.5, 2H), 7.734 (d, J=7.5, 2H), 7.655 (s, 1H), 70509 (m, 6H), 6.530 (t, J=4.5, 1H), 3.836 (1, J=4.5, J=5.0, 4H), 3.394 (t, J=5.0, J=4.5, 4H).
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-BuOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[N:20]1[CH:25]=[CH:24][CH:23]=[N:22][C:21]=1[N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1>>[C:8]1([C:7]2[CH:6]=[C:5]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:4]=[N:3][C:2]=2[N:29]2[CH2:30][CH2:31][N:26]([C:21]3[N:20]=[CH:25][CH:24]=[CH:23][N:22]=3)[CH2:27][CH2:28]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
267 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Name
1-BuOH
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring at 130° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation in vacuo the residue
ADDITION
Type
ADDITION
Details
was treated with water
CUSTOM
Type
CUSTOM
Details
to give a suspension
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
over filter funnel in vacuo
CUSTOM
Type
CUSTOM
Details
to give light pink solid

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C1(=CC=CC=C1)C1=C(N=NC(=C1)C1=CC=CC=C1)N1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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